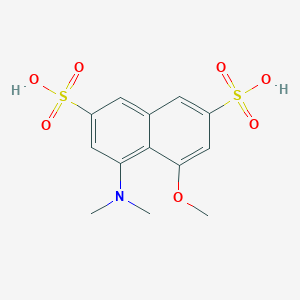
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of dimethylamino and methoxy functional groups attached to a naphthalene ring, along with two sulfonic acid groups. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 4-(Dimethylamino)-5-methoxynaphthalene. The process begins with the nitration of naphthalene, followed by reduction to form the corresponding amine. Subsequent methylation and sulfonation steps yield the final product. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or sulfonating agents are employed under controlled acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: The compound is employed in the study of biological systems, including enzyme assays and cellular imaging.
Industry: The compound is used in the production of dyes and pigments, as well as in the development of advanced materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The dimethylamino and methoxy groups contribute to its binding affinity and specificity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)cinnamaldehyde
- 1,8-Naphthalimide derivatives
Comparison
Compared to similar compounds, 4-(Dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid exhibits unique properties due to the presence of both dimethylamino and methoxy groups on the naphthalene ring. This combination enhances its fluorescence and binding capabilities, making it particularly useful in applications requiring high sensitivity and specificity.
Properties
CAS No. |
144790-59-0 |
|---|---|
Molecular Formula |
C13H15NO7S2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
4-(dimethylamino)-5-methoxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C13H15NO7S2/c1-14(2)11-6-9(22(15,16)17)4-8-5-10(23(18,19)20)7-12(21-3)13(8)11/h4-7H,1-3H3,(H,15,16,17)(H,18,19,20) |
InChI Key |
ADJYTVQMBCYWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C=C2OC)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















